

Application Notes: Detection of Phosphorylated ERK1/2 (Thr202/Tyr204) using **AZ8010** Antibody

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Compound of Interest

Compound Name: **AZ8010**

Cat. No.: **B15581992**

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Introduction

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAP Kinase, are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.^{[1][2][3]} This pathway is a key regulator of a wide variety of cellular processes including cell proliferation, differentiation, survival, and motility.^{[2][3][4]} Activation of the ERK1/2 cascade is initiated by a diverse range of extracellular stimuli, such as growth factors, cytokines, and cellular stress.^{[4][5][6]} This activation involves a sequential phosphorylation cascade, culminating in the dual phosphorylation of ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream kinases MEK1 and MEK2.^{[4][7]} The phosphorylation of these residues is a hallmark of ERK activation.

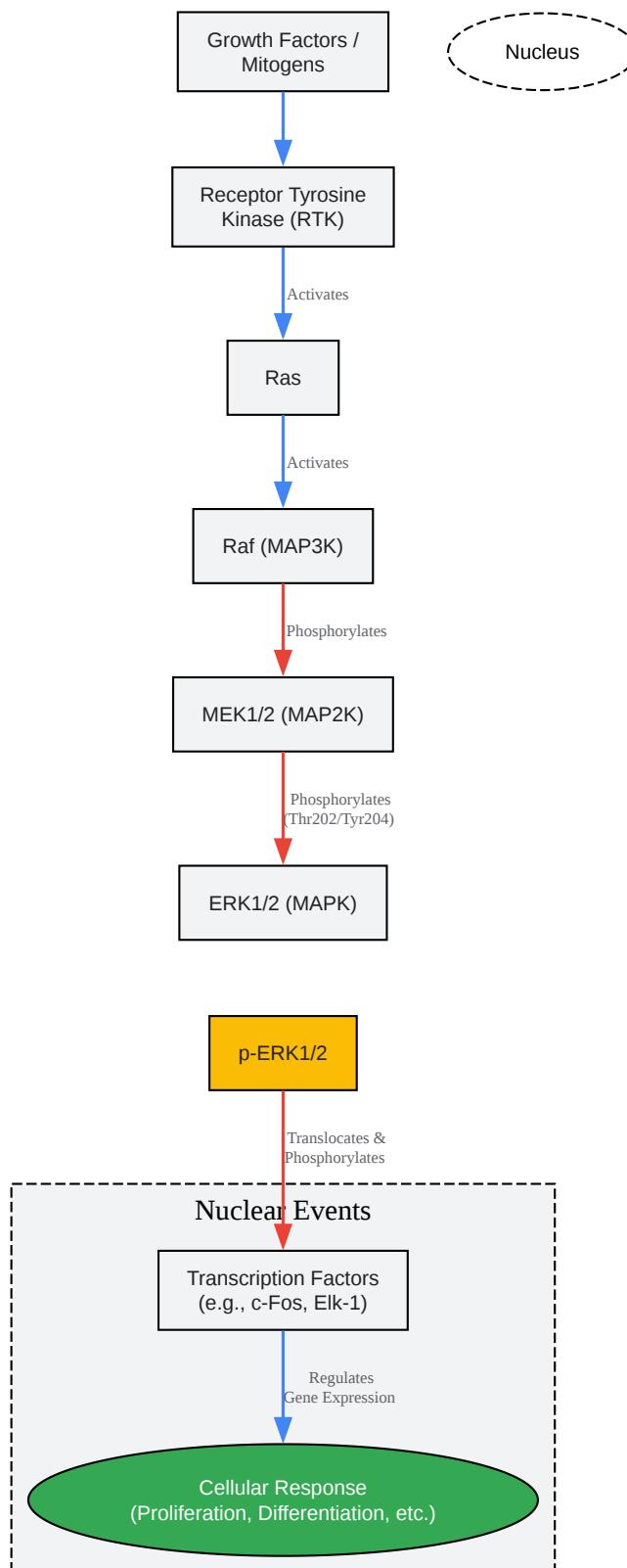
The **AZ8010** antibody is designed to specifically recognize the dually phosphorylated forms of ERK1 (p44) and ERK2 (p42) at the Thr202/Tyr204 and Thr185/Tyr187 residues, respectively. This specificity allows for the sensitive detection and semi-quantitative analysis of activated ERK in cell and tissue lysates, making it an invaluable tool for researchers studying signaling pathways related to cancer, neurobiology, and developmental biology.

Product Specifications

Feature	Specification
Product Name	AZ8010 Anti-Phospho-ERK1/2 (Thr202/Tyr204) Antibody
Target Protein	Phosphorylated ERK1 (p44 MAPK) and ERK2 (p42 MAPK)
Phosphorylation Site	Thr202/Tyr204 (Human ERK1), Thr185/Tyr187 (Human ERK2)
Applications	Western Blot (WB)
Recommended Dilution	1:1000 for Western Blot
Molecular Weight	42, 44 kDa
Positive Control	EGF-treated A549 cells, PDGF-treated NIH/3T3 cells, TPA-treated HeLa cells.[3][8][9]
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a multi-tiered kinase cascade that transmits signals from the cell surface to the nucleus.[1] Upon stimulation by growth factors binding to receptor tyrosine kinases (RTKs), a signaling complex is formed, leading to the activation of the small G-protein Ras.[1][4] Activated Ras then recruits and activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K).[1][4] Finally, activated MEK1/2 dually phosphorylates ERK1/2 at conserved threonine and tyrosine residues within the activation loop, leading to its catalytic activation.[7] Activated p-ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately altering gene expression and cellular responses.[1]



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Caption: The MAPK/ERK signaling cascade.

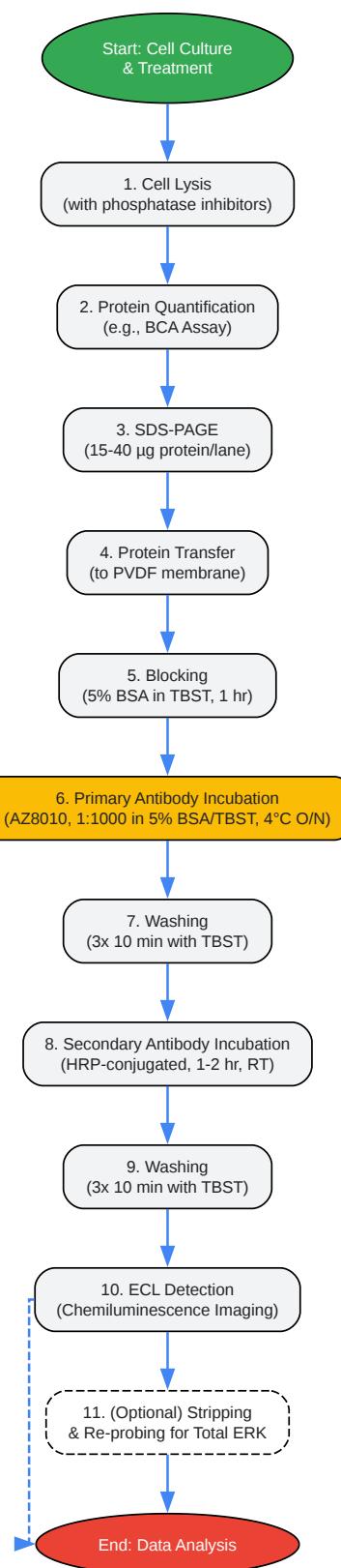
Western Blot Protocol for Phospho-ERK1/2

This protocol provides a detailed procedure for the detection of phosphorylated ERK1/2 in whole-cell lysates using the **AZ8010** antibody.

A. Materials and Reagents

- Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors immediately before use.
- Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
- SDS-PAGE: Gels (e.g., 4-12% or 12% polyacrylamide), running buffer, and loading buffer. [\[10\]](#)
- Transfer System: PVDF or nitrocellulose membranes, transfer buffer.[\[11\]](#)
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[\[11\]](#)[\[12\]](#) Note: Do not use milk for blocking when detecting phosphoproteins as it may cause high background.[\[5\]](#)
- Primary Antibody: **AZ8010** Anti-Phospho-ERK1/2 (Thr202/Tyr204) Antibody.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Wash Buffer: TBST (Tris-Buffered Saline, 0.1% Tween-20).
- Detection Substrate: Enhanced Chemiluminescence (ECL) substrate.
- Stripping Buffer (Optional): For re-probing with total ERK antibody.[\[10\]](#)[\[11\]](#)

B. Experimental Workflow Diagram

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Caption: Western Blot workflow for p-ERK detection.

C. Detailed Protocol

1. Sample Preparation and Lysis

- Culture cells to the desired confluence and apply experimental treatments (e.g., serum starvation followed by growth factor stimulation).
- After treatment, immediately place culture dishes on ice and wash cells twice with ice-cold PBS.[\[5\]](#)
- Aspirate PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
- Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[\[5\]](#)
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[5\]](#)
- Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.

2. Protein Quantification

- Determine the protein concentration of the lysate using a standard method like the BCA assay to ensure equal loading of protein in each lane.[\[5\]](#)

3. SDS-PAGE

- Prepare protein samples by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
- Load 15-40 µg of total protein per lane onto a polyacrylamide gel.[\[10\]](#) Include a pre-stained protein ladder to monitor migration.
- Run the gel at 100-120V until the dye front reaches the bottom. It is important to run the gel long enough to achieve clear separation of the 42 and 44 kDa bands.[\[11\]](#)

4. Protein Transfer

- Activate a PVDF membrane by incubating it in methanol for 2-5 minutes, then equilibrate in transfer buffer.[[11](#)]
- Transfer the separated proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.[[5](#)][[11](#)]
- (Optional) After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[[5](#)]

5. Immunoblotting

- Block the membrane in 5% BSA in TBST for 1 hour at room temperature (RT) with gentle agitation to prevent non-specific antibody binding.[[11](#)][[12](#)]
- Incubate the membrane with the **AZ8010** primary antibody diluted 1:1000 in 5% BSA in TBST. This incubation should be performed overnight at 4°C with gentle agitation.[[10](#)][[11](#)][[12](#)]
- Wash the membrane three times for 10 minutes each with TBST at RT with agitation.[[11](#)][[12](#)]
- Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted according to the manufacturer's recommendation, for 1-2 hours at RT with agitation.[[11](#)][[12](#)]
- Wash the membrane again three times for 10 minutes each with TBST at RT with agitation. [[11](#)][[12](#)]

6. Detection and Analysis

- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.[[11](#)][[12](#)]
- For quantitative analysis, the signal intensity for p-ERK bands should be normalized. The same membrane can be stripped and re-probed with an antibody for total ERK to account for differences in protein loading.[[5](#)][[10](#)][[11](#)] The final data can be presented as the ratio of p-ERK to total ERK.[[10](#)]

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